molecular formula C15H13ClN4OS B2822080 (E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide CAS No. 307340-79-0

(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide

Cat. No. B2822080
CAS RN: 307340-79-0
M. Wt: 332.81
InChI Key: YXKJCKZOHLSPPC-GIJQJNRQSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin-4-one . It is part of a class of compounds that are known for their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .

Scientific Research Applications

Phosphodiesterase 10A Inhibition

Phosphodiesterase10A (PDE10A) is a potential therapeutic target for several neurodegenerative disorders. Medicinal chemists have focused on developing potent PDE10A inhibitors with minimal side effects. However, these inhibitors are not yet approved for neurodegenerative disorder treatment. In a recent study , a novel PDE10A inhibitor called Zinc42657360 was identified. It exhibits a significant inhibitory activity of 1.60 μM against PDE10A. The compound forms three hydrogen bonds with ASN226, THR187, and ASP228, along with aromatic interactions with TYR78 and PHE283. This scaffold could be useful for designing PDE10A inhibitors with improved affinity.

Direct Ortho C–H Arylation

The compound can serve as a precursor for the synthesis of biphenyl-containing pyrrolo[2,3-d]pyrimidines via Pd-catalyzed direct ortho C–H arylation . This method allows the introduction of diverse functional groups, providing access to a variety of valuable derivatives.

Fused Pyrimidine Hybrids

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a related compound, can be used as a versatile precursor for the one-pot three-component synthesis of fused pyrimidine hybrids . This approach enables the creation of structurally diverse compounds with potential biological activities.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

properties

IUPAC Name

N'-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c1-19(2)9-18-20-8-17-14-13(15(20)21)12(7-22-14)10-3-5-11(16)6-4-10/h3-9H,1-2H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKJCKZOHLSPPC-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide

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